2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride
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Description
2-Methoxy-2-pyridin-3-ylacetic acid;hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Pyridine derivatives are often synthesized through reactions involving acid anhydrides or specific substitution reactions. For example, reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides have been explored, demonstrating the versatility of pyridine compounds in organic synthesis (Yamamura, Kato, & Hirata, 1969).
Pharmaceutical Applications
- Pyridine and its derivatives are crucial in pharmaceutical research for developing new therapeutic agents. For instance, the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride demonstrates the chemical transformations pyridine derivatives can undergo, which is essential for the synthesis of pharmaceutical compounds (Schmid, Beck, Cronin, & Staszak, 2004).
Antimicrobial Activity
- Pyridine derivatives have been investigated for their antimicrobial properties. For example, new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science Applications
- In material science, pyridine derivatives have been studied for their structural and magnetic properties. Hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radicals offer insights into the relationship between magnetic properties and crystal-stacking structures (Yong, Zhang, & She, 2013).
Properties
IUPAC Name |
2-methoxy-2-pyridin-3-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7(8(10)11)6-3-2-4-9-5-6;/h2-5,7H,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZXOPPNHOEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.